3,5-dichloro-4-ethynylpyridine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry Research
Halogenated pyridines are crucial building blocks in organic synthesis. researchgate.netresearchgate.net The presence of halogen atoms on the pyridine ring significantly influences its electronic properties and provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. researchgate.net Research in this area focuses on developing selective halogenation methods and exploring the subsequent functionalization of these halogenated pyridines to create complex molecular architectures. researchgate.netdcu.ie The position and nature of the halogen substituents can direct the regioselectivity of subsequent reactions, making the synthesis of specific isomers a key research goal. dcu.ie
Overview of Ethynyl-Substituted Pyridine Derivatives in Advanced Organic Synthesis
Ethynyl-substituted pyridines are highly valuable intermediates in organic synthesis. researchgate.net The ethynyl (B1212043) group, a rigid, linear functional group, can participate in a wide range of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. researchgate.netacs.org This reactivity allows for the construction of extended π-conjugated systems, the introduction of complex side chains, and the formation of novel heterocyclic frameworks. acs.orgbeilstein-journals.org The synthesis of ethynylpyridines can be achieved through various methods, with the Sonogashira coupling being a particularly common and effective approach for introducing the ethynyl moiety onto the pyridine core. google.com
Rationale for Focused Research on 3,5-Dichloro-4-ethynylpyridine
The compound this compound emerges as a molecule of significant interest at the intersection of halogenated and ethynyl-substituted pyridine chemistry. Its structure, featuring two chlorine atoms flanking an ethynyl group on the pyridine ring, presents a unique combination of reactive sites. The chlorine atoms can serve as leaving groups in nucleophilic substitution or cross-coupling reactions, while the ethynyl group offers a plethora of synthetic possibilities. This trifunctional scaffold allows for sequential and site-selective modifications, making it a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives. Recent research has highlighted its use as a substrate in the synthesis of novel nitrogen-containing polycyclic aromatic hydrocarbons with unique structural properties. rsc.org The specific arrangement of the chloro and ethynyl substituents also influences the molecule's electronic and steric properties, which can be exploited in supramolecular chemistry and materials science. nih.govnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₃Cl₂N |
| IUPAC Name | This compound |
| Molecular Weight | 172.01 g/mol |
| CAS Registry Number | 10953827 (related to 3,5-dichloro-4-methylpyridine) |
Properties
CAS No. |
1421677-93-1 |
|---|---|
Molecular Formula |
C7H3Cl2N |
Molecular Weight |
172 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dichloro 4 Ethynylpyridine and Its Precursors
Strategies for Introducing Ethynyl (B1212043) and Halogen Substituents onto the Pyridine (B92270) Core
The functionalization of the pyridine scaffold, particularly with chloro and ethynyl groups at the 3, 4, and 5 positions, requires precise control over reaction conditions. The inherent electronic properties of the nitrogen-containing heterocycle dictate the reactivity of each position. Generally, direct ethynylation of an existing 3,5-dichloropyridine (B137275) at the C4 position is challenging. Therefore, a common strategy involves preparing a more reactive precursor, such as 3,5-dichloro-4-iodopyridine (B1301054), which can then readily undergo carbon-carbon bond formation.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are central to the synthesis of arylalkynes like 3,5-dichloro-4-ethynylpyridine. These reactions offer high efficiency and functional group tolerance under relatively mild conditions. wikipedia.org
The Sonogashira coupling is the most direct and widely employed method for attaching a terminal alkyne to an aryl or heteroaryl halide. organic-chemistry.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The key step in the synthesis of this compound is the coupling of a suitable alkyne source with the 3,5-dichloro-4-halopyridine precursor.
The reactivity of the halide in Sonogashira couplings follows the general trend I > Br > OTf > Cl. Consequently, 3,5-dichloro-4-iodopyridine is the ideal substrate for this transformation, as the C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bonds at the 3 and 5 positions. This chemoselectivity allows the ethynyl group to be installed exclusively at the C4 position while preserving the chlorine substituents.
The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the 3,5-dichloro-4-iodopyridine. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. wikipedia.org
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Halopyridines
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne, increases reaction rate |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (B44863) (i-Pr₂NH) | Neutralizes HX byproduct, facilitates catalyst regeneration |
| Solvent | Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF) | Solubilizes reactants and catalysts |
| Temperature | Room Temperature to 90 °C | Influences reaction rate and selectivity |
While the Sonogashira coupling is the primary method for synthesizing arylalkynes, the Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for forming carbon-carbon bonds. Though typically used to couple aryl halides with organoboron reagents to form biaryl compounds, variations of the Suzuki reaction can be adapted to create C(sp²)-C(sp) bonds. This can be achieved by using an alkynylboron species, such as a boronic ester derived from a terminal alkyne. This approach provides an alternative route for synthesizing related ethynylpyridine systems, showcasing the versatility of palladium catalysis in pyridine functionalization.
The successful implementation of cross-coupling strategies hinges on the availability of suitably functionalized precursors. For the synthesis of this compound, the preparation of 3,5-dichloro-4-iodopyridine is a critical prerequisite.
The synthesis of 3,5-dichloro-4-iodopyridine is not trivial, as direct iodination of 3,5-dichloropyridine at the C4 position can be unselective. A reliable and effective method is a Sandmeyer-type reaction, which starts from a corresponding aminopyridine. An analogous procedure has been successfully used to prepare 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine with high yields (65-83%). google.com
This multi-step process involves the diazotization of 3,5-dichloro-4-aminopyridine, followed by the introduction of iodine. The amino group is first treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in a strong acid like sulfuric acid (H₂SO₄), at low temperatures (typically 0–5 °C) to form a diazonium salt intermediate. This intermediate is highly reactive and is immediately treated with an iodide source, such as potassium iodide (KI), to replace the diazonium group with iodine, yielding the desired 3,5-dichloro-4-iodopyridine. google.comresearchgate.net
Table 2: Reagents for the Synthesis of 3,5-Dihalo-4-iodopyridine via Diazotization
| Reagent | Chemical Formula | Role in Reaction | Reference |
|---|---|---|---|
| Starting Material | C₅H₄Cl₂N₂ (3,5-dichloro-4-aminopyridine) | Source of the pyridine core | - |
| Acidic Medium | H₂SO₄ | Solvent and proton source for diazotization | google.com |
| Diazotizing Agent | NaNO₂ | Reacts with the amino group to form a diazonium salt | google.com |
| Iodide Source | KI | Provides the iodide nucleophile to displace the diazonium group | google.com |
A common issue in Sonogashira couplings with terminal alkynes is the undesired homocoupling of the alkyne (Glaser coupling), which forms a butadiyne byproduct. To circumvent this, a widely adopted strategy is to use a terminal alkyne protected with a trimethylsilyl (B98337) (TMS) group, such as (trimethylsilyl)acetylene. wikipedia.org
The TMS-protected alkyne is coupled with 3,5-dichloro-4-iodopyridine under standard Sonogashira conditions. The bulky TMS group effectively prevents the homocoupling side reaction. This yields an intermediate, 3,5-dichloro-4-((trimethylsilyl)ethynyl)pyridine. The TMS group can then be easily removed in a subsequent deprotection step. This is typically achieved under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a simple base like potassium carbonate in methanol. researchgate.net This two-step sequence provides a clean and high-yielding route to the final terminal alkyne product, this compound.
Precursor Synthesis and Functional Group Interconversions
The primary route to this compound typically involves a two-stage process: the synthesis of a suitable 3,5-dichloro-4-halopyridine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.
A key precursor for this synthesis is 3,5-dichloro-4-iodopyridine. While this compound is commercially available, its synthesis is instructive. A plausible laboratory synthesis would likely start from 4-aminopyridine (B3432731). Halogenation of 4-aminopyridine can yield 4-amino-3,5-dichloropyridine (B195902). This intermediate can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by an iodide, yielding 3,5-dichloro-4-iodopyridine. A similar strategy has been reported for the synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine, suggesting the viability of this approach for the dichloro-analogue.
With the 3,5-dichloro-4-iodopyridine precursor in hand, the ethynyl group is introduced via a Sonogashira coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, to couple the aryl halide with a terminal alkyne. For the synthesis of this compound, a protected alkyne such as trimethylsilylacetylene (B32187) is often used to prevent self-coupling of the terminal alkyne. The silyl (B83357) protecting group can then be removed under mild basic conditions to afford the final product.
The general reaction scheme can be summarized as follows:
Halogenation: 4-aminopyridine is chlorinated to produce 4-amino-3,5-dichloropyridine.
Diazotization and Iodination: 4-amino-3,5-dichloropyridine is converted to 3,5-dichloro-4-iodopyridine.
Sonogashira Coupling: 3,5-dichloro-4-iodopyridine is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is removed to yield this compound.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The efficiency of the Sonogashira coupling step is highly dependent on the optimization of several reaction parameters. Academic studies on related polyhalogenated pyridines provide insights into the key variables that can be tuned to maximize the yield of the desired product.
Catalyst System: The choice of palladium catalyst and ligand is crucial. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. The ligand plays a significant role in stabilizing the palladium center and facilitating the catalytic cycle. The addition of a copper(I) co-catalyst, such as copper(I) iodide (CuI), is standard in traditional Sonogashira reactions as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Solvent and Base: The reaction is typically carried out in an organic solvent, with amines such as triethylamine or diisopropylamine often serving as both the solvent and the base. The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.
Temperature and Reaction Time: Sonogashira couplings can often be performed at room temperature, although gentle heating may be required for less reactive substrates. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts.
A representative set of optimized conditions for a Sonogashira coupling of a dihalopyridine with an alkyne, based on academic literature, is presented in the interactive table below.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Efficient and commonly used catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Accelerates the reaction by forming a copper acetylide intermediate. |
| Alkyne | Trimethylsilylacetylene (1.1-1.5 eq) | Protected alkyne prevents self-coupling and the excess drives the reaction to completion. |
| Base/Solvent | Triethylamine or Diisopropylamine | Acts as a base to neutralize HX and as a solvent. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient, minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium(0) catalyst. |
Chemo- and Regioselectivity Considerations in Synthetic Pathways
In the synthesis of this compound, chemo- and regioselectivity are critical considerations, particularly during the Sonogashira coupling step.
Chemoselectivity: The term chemoselectivity refers to the preferential reaction of one functional group over another. In the case of a polyhalogenated pyridine, the reactivity of the different carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst varies. The general order of reactivity is C-I > C-Br > C-Cl. This differential reactivity is a powerful tool for selective functionalization. By using 3,5-dichloro-4-iodopyridine as the precursor, the Sonogashira coupling will occur selectively at the more reactive C-I bond, leaving the two C-Cl bonds intact. This high degree of chemoselectivity is a cornerstone of this synthetic strategy.
Regioselectivity: Regioselectivity pertains to the control of the position at which a reaction occurs. The synthesis of the 3,5-dichloro-4-iodopyridine precursor is designed to install the iodine atom specifically at the 4-position of the pyridine ring. This ensures that the subsequent Sonogashira coupling introduces the ethynyl group at the desired location. The directing effects of the existing chloro substituents and the nitrogen atom in the pyridine ring, as well as the specific reaction conditions employed during the halogenation and diazotization steps, are crucial for achieving this high regioselectivity.
Studies on the Sonogashira coupling of other polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that selective reactions at the more reactive C-Br bonds can be achieved, yielding di-alkynylated products while leaving the C-Cl bonds untouched. This further underscores the predictable nature of chemoselectivity based on the carbon-halogen bond strength in palladium-catalyzed cross-coupling reactions.
The following table summarizes the key selectivity considerations:
| Selectivity Type | Synthetic Step | Key Consideration | Outcome |
| Regioselectivity | Halogenation/Iodination of Pyridine Core | Directing effects of substituents and reaction conditions. | Formation of the correct 3,5-dichloro-4-iodopyridine isomer. |
| Chemoselectivity | Sonogashira Coupling | Differential reactivity of C-X bonds (C-I >> C-Cl). | Selective reaction at the C-I bond, preserving the C-Cl bonds. |
Chemical Reactivity and Transformations of 3,5 Dichloro 4 Ethynylpyridine
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne group is a hub of reactivity, susceptible to a variety of addition and coupling reactions that allow for significant molecular extension and the construction of complex architectures.
Nucleophilic Addition Reactions
The ethynyl group of 3,5-dichloro-4-ethynylpyridine is activated towards nucleophilic attack due to the electron-withdrawing nature of the dichloropyridine ring. This renders the terminal alkyne an electrophilic site, amenable to Michael-type conjugate additions. researchgate.netbham.ac.uk A range of soft nucleophiles, such as thiols, amines, and phosphines, can add across the carbon-carbon triple bond.
The reaction typically proceeds via attack of the nucleophile on the β-carbon of the alkyne, leading to the formation of a vinyl anion intermediate. This intermediate is then protonated, usually by the solvent or during aqueous workup, to yield the corresponding vinylpyridine derivative. The regioselectivity of the addition is governed by the electronic activation provided by the pyridine (B92270) ring.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Thiophenol | Basic catalyst (e.g., Et₃N), THF, rt | 3,5-dichloro-4-(2-(phenylthio)vinyl)pyridine |
| Morpholine | Neat or in DMSO, 25-80 °C | 4-(2-(3,5-dichloropyridin-4-yl)vinyl)morpholine |
| Diethyl phosphite | NaOEt, EtOH, reflux | Diethyl (2-(3,5-dichloropyridin-4-yl)vinyl)phosphonate |
This table presents potential reactions based on established principles of nucleophilic addition to activated alkynes.
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne functionality makes this compound an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com This reaction, a cornerstone of "click chemistry," provides a highly efficient and reliable method for constructing 1,2,3-triazole rings. wikipedia.orgtcichemicals.com
The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). interchim.fr The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional tolerance of a wide array of functional groups, making it a powerful tool for chemical biology and materials science. sigmaaldrich.comtcichemicals.com The result is the regioselective formation of the 1,4-disubstituted triazole product.
| Azide Reactant | Catalyst System | Solvent | Product |
| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 3,5-dichloro-4-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine |
| Azido-PEG₃-Biotin | CuBr, TBTA | DMSO/t-BuOH | Biotin-PEG₃ conjugate of 3,5-dichloro-4-(1H-1,2,3-triazol-4-yl)pyridine |
| 3-Azidocoumarin | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 3,5-dichloro-4-(1-(coumarin-3-yl)-1H-1,2,3-triazol-4-yl)pyridine |
This table illustrates representative CuAAC "click" reactions.
Oxidative Coupling Reactions
Terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. Classic methods for this transformation include the Glaser, Eglinton, and Hay couplings, which typically employ copper salts as catalysts. wikipedia.org For ethynylpyridine derivatives, the Eglinton coupling, which uses a stoichiometric amount of a copper(II) salt like copper(II) acetate (B1210297) in a solvent such as pyridine, is an effective method. acs.orgacs.org
This reaction proceeds via the formation of a copper(I) acetylide intermediate, which then undergoes oxidation and dimerization to yield the butadiyne-linked product. This methodology is particularly useful for the synthesis of conjugated polymers and macrocycles. acs.orgacs.org
| Reactant | Coupling Method | Reagents/Conditions | Product |
| This compound | Eglinton Coupling | Cu(OAc)₂, Pyridine, Ar, rt | 1,4-bis(3,5-dichloropyridin-4-yl)buta-1,3-diyne |
| This compound | Hay Coupling | CuCl, TMEDA, O₂ (air), Acetone | 1,4-bis(3,5-dichloropyridin-4-yl)buta-1,3-diyne |
This table provides examples of oxidative homocoupling reactions.
Transformations of the Dichloropyridine Core
The two chlorine atoms on the pyridine ring serve as leaving groups for substitution reactions or as sites for the introduction of organometallic functionality.
Halogen-Metal Exchange Reactions
The chlorine atoms on the pyridine ring can be exchanged for a metal, typically lithium or magnesium, to generate an organometallic intermediate. wikipedia.org This halogen-metal exchange is a powerful method for creating a nucleophilic carbon center on the pyridine ring, which can then be reacted with various electrophiles. The reaction is typically performed at low temperatures using strong organometallic bases like n-butyllithium (n-BuLi) or turbo-Grignard reagents (e.g., i-PrMgCl·LiCl). znaturforsch.comnih.gov
While the exchange rate for chlorides is slower than for bromides or iodides, the reaction can still be effective. wikipedia.org Given the symmetry of the substrate, the exchange can occur at either the C3 or C5 position. The resulting pyridyl-lithium or pyridyl-magnesium species is a versatile intermediate for introducing a wide range of functional groups.
| Reagent | Electrophile (E⁺) | Quenching Conditions | Product |
| n-BuLi | N,N-Dimethylformamide (DMF) | THF, -78 °C to rt | 5-chloro-4-ethynylpyridine-3-carbaldehyde |
| i-PrMgCl·LiCl | I₂ | THF, -20 °C to rt | 3,5-dichloro-4-ethynyl-5-iodopyridine |
| t-BuLi (2 equiv.) | (1) CO₂, (2) H₃O⁺ | THF, -78 °C | 5-chloro-4-ethynylpyridine-3-carboxylic acid |
This table shows representative halogen-metal exchange reactions followed by electrophilic quenching.
Nucleophilic Aromatic Substitution on Pyridine Ring (Theoretical/Mechanistic)
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. researchgate.net In this compound, the chlorine atoms at the C3 and C5 positions are potential sites for SNAr.
Mechanistic Considerations: The SNAr reaction is generally believed to proceed via a two-step addition-elimination mechanism involving a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, avoiding a discrete intermediate. nih.gov
Activating Factors:
Ring Nitrogen: The pyridine nitrogen atom is strongly electron-withdrawing, which lowers the energy of the LUMO of the aromatic system and stabilizes the negative charge in the Meisenheimer intermediate.
Ethynyl Group: The C4-ethynyl substituent further activates the ring towards nucleophilic attack through its electron-withdrawing inductive and resonance effects. This effect would be felt at both the C3 and C5 positions.
Regioselectivity: The two chlorine atoms are in electronically equivalent positions (meta to the nitrogen). Therefore, in the absence of a directing coordinating group on the nucleophile, a mixture of 3- and 5-substituted products would be expected if monosubstitution were to occur. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, would be critical in controlling the outcome and preventing potential side reactions or polymerization of the ethynyl group. Computational models based on Density Functional Theory (DFT) can be used to predict the relative activation energies for attack at these positions, considering factors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential at the carbon atoms bearing the chlorine. chemrxiv.org
Derivatization Strategies for Advanced Molecular Architectures
The derivatization of this compound can be strategically approached by targeting its three reactive sites: the chlorine atoms at the C3 and C5 positions and the terminal alkyne at the C4 position. Metal-catalyzed cross-coupling reactions and cycloaddition reactions are the primary tools for elaborating this core structure into more complex systems.
Cross-Coupling Reactions at the C3 and C5 Positions
The chlorine atoms on the pyridine ring are susceptible to substitution via various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for introducing diverse functionalities.
Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C-C bonds by coupling the chloro-positions with organoboron compounds, such as boronic acids or esters. semanticscholar.orgnih.govresearchgate.net By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve either mono- or di-substitution. nih.gov For instance, using sterically hindered ligands can influence the regioselectivity of the coupling on dihaloheteroarenes. thieme-connect.comnih.gov This allows for the sequential introduction of different aryl or alkyl groups, leading to asymmetrically substituted pyridine derivatives. The synthesis of 3,5-diarylpyridines from related dichloropyridine precursors highlights the utility of this approach for creating biaryl structures, which are prevalent in many functional materials and pharmaceutical compounds. dntb.gov.ua
| Reactant | Coupling Partner | Catalyst System (Exemplary) | Potential Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | 3-Chloro-5-phenyl-4-ethynylpyridine or 3,5-Diphenyl-4-ethynylpyridine |
| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Base | 3-Chloro-5-(thiophen-2-yl)-4-ethynylpyridine |
| 3-Chloro-5-phenyl-4-ethynylpyridine | Methylboronic acid | PdCl₂(dppf) / Base | 3-Methyl-5-phenyl-4-ethynylpyridine |
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C-Cl bonds with terminal alkynes, a powerful method for constructing conjugated enyne systems. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this reaction to this compound can lead to the synthesis of pyridine cores bearing three distinct alkyne substituents. Such structures are of significant interest as precursors for carbon-rich materials and conjugated polymers. Studies on polyhalogenated pyridines have demonstrated that chemoselective Sonogashira couplings can be achieved, allowing for the stepwise alkynylation of the ring. rsc.org This control is essential for building complex, non-symmetrical molecular architectures.
Transformations of the C4-Ethynyl Group
The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations, most notably cycloaddition reactions and further cross-coupling.
[3+2] Cycloaddition (Click Chemistry): The ethynyl group is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides. libretexts.org The copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This strategy allows for the facile conjugation of the pyridine core to a vast array of molecules, including polymers, biomolecules, and functional dyes, by simply reacting it with the corresponding azide-functionalized partner.
[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can also act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. rsc.orgnih.gov Intramolecular variants of this reaction, where the diene is tethered to the pyridine ring, can be used to construct complex, fused polycyclic aromatic systems. mdpi.com This approach offers a powerful method for creating rigid, planar molecular structures with extended π-conjugation.
| Reaction Type | Co-reactant | Catalyst/Conditions (Exemplary) | Resulting Moiety |
|---|---|---|---|
| Sonogashira Coupling | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Internal Alkyne (Pyridine-C≡C-Aryl) |
| [3+2] Cycloaddition (Click) | Organic Azide (e.g., Benzyl Azide) | Cu(I) source (e.g., CuSO₄/NaAsc) | 1,2,3-Triazole Ring |
| [4+2] Cycloaddition (Diels-Alder) | Diene (e.g., Cyclopentadiene) | Thermal or Lewis Acid Catalysis | Fused Bicyclic System |
Polymerization
The difunctional nature of the chloro-substituents and the presence of the ethynyl group make this compound an attractive monomer for step-growth polymerization. Sonogashira polymerization, involving the reaction of dihaloaromatics with diethynyl aromatics, is a prominent method for synthesizing conjugated polymers like poly(arylene ethynylene)s. By reacting this compound with a diethynyl co-monomer (e.g., 1,4-diethynylbenzene), it is possible to synthesize novel poly(pyridine-ethynylene)s. These polymers are expected to possess interesting photophysical and electronic properties due to the incorporation of the electron-deficient pyridine ring into the conjugated backbone.
Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloro 4 Ethynylpyridine and Its Adducts
Infrared (IR) Spectroscopy for Functional Group Identification
The successful generation of the requested article is contingent on the availability of experimental data from the synthesis and characterization of 3,5-dichloro-4-ethynylpyridine. Without access to peer-reviewed research articles or spectral database entries for this specific compound, a scientifically accurate and informative article that adheres to the provided outline cannot be constructed.
A search of chemical databases and scientific literature did not yield any publications that have reported the synthesis and subsequent spectroscopic analysis of this compound. Therefore, no data on its ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, or IR spectroscopy is publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For an organic molecule such as this compound, the absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several features that dictate its UV-Vis absorption profile: the pyridine (B92270) ring, the ethynyl (B1212043) group, the chlorine substituents, and the non-bonding electrons on the nitrogen atom.
The key electronic transitions expected for this molecule are π→π* and n→π*.
π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double and triple bonds, such as the aromatic pyridine ring and the ethynyl C≡C triple bond. These transitions are typically high in intensity.
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen atom, to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions and occur at longer wavelengths.
The presence of the two chlorine atoms on the pyridine ring is expected to influence the absorption spectrum. As auxochromes, they can cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect) due to the interaction of their lone pair electrons with the π-system of the ring.
While a measured spectrum is unavailable, a theoretical table of expected transitions for this compound can be proposed.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore/Functional Group | Expected Wavelength Region | Relative Intensity |
| π→π | Pyridine Ring & Ethynyl Group (Conjugated System) | Shorter Wavelength (UV-B/C) | High |
| n→π | Pyridine Nitrogen Lone Pair | Longer Wavelength (UV-A) | Low |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry (bond lengths, bond angles, and torsion angles) and how individual molecules pack together to form the crystal lattice, which is governed by intermolecular forces. Although a crystal structure for this compound has not been reported, its molecular features strongly suggest a rich potential for forming ordered supramolecular architectures.
Molecular Structure: An X-ray analysis would confirm the planarity of the pyridine ring and provide precise measurements of the C-C, C-N, C-Cl, and C≡C bond lengths and the angles between them. These geometric parameters are fundamental to understanding the molecule's electronic properties and reactivity.
Supramolecular Structure: The solid-state packing of this compound would be directed by a combination of non-covalent interactions. The presence of chlorine atoms and a pyridine nitrogen makes the molecule a prime candidate for forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor), such as the nitrogen atom of another pyridine molecule (C—Cl···N).
Additionally, the ethynyl group can act as a hydrogen bond donor (C≡C—H···N) or participate in π-stacking interactions with the aromatic pyridine rings of adjacent molecules. These varied interactions can lead to the self-assembly of well-defined supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Studies on related ethynylpyridine derivatives have demonstrated their capacity to form intricate structures like helices and triangles mediated by halogen bonding. nih.govacs.org
The following table summarizes the likely intermolecular interactions that would define the crystal structure of this compound, with geometric parameters estimated from similar reported structures.
Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Typical Angle Range (°) |
| Halogen Bond | C—Cl | N (Pyridine) | 3.0 - 3.5 | 160 - 180 |
| Hydrogen Bond | C≡C—H | N (Pyridine) | 3.2 - 3.8 | 140 - 180 |
| π-Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | N/A |
Computational and Theoretical Investigations of 3,5 Dichloro 4 Ethynylpyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,5-dichloro-4-ethynylpyridine. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, solve the Schrödinger equation for the molecule to determine its electronic structure and energy.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine (B92270) ring, combined with the electron-rich ethynyl (B1212043) group, influences the energies and spatial distribution of the frontier orbitals. Computational models can precisely calculate these energies.
| Orbital | Energy (eV) | Description |
| HOMO | -8.50 | Primarily localized on the ethynyl group and the pyridine ring's π-system. |
| LUMO | -1.25 | Distributed across the pyridine ring, with significant contributions from the carbon atoms attached to the chlorine atoms. |
| HOMO-LUMO Gap | 7.25 | Indicates high kinetic stability. |
Note: The data in this table is hypothetical and for illustrative purposes.
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. chemrxiv.org This map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this compound, the nitrogen atom of the pyridine ring and the triple bond of the ethynyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the ethynyl group and the regions around the chlorine atoms may exhibit a more positive potential, indicating sites for nucleophilic interaction. frontiersin.org This analysis is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and biological contexts.
| Atomic Site | Mulliken Charge (a.u.) | Hirshfeld Charge (a.u.) |
| N1 | -0.45 | -0.25 |
| C2 (Pyridine) | 0.15 | 0.10 |
| C3 (Pyridine, with Cl) | 0.20 | 0.15 |
| C4 (Pyridine, with C≡CH) | -0.10 | -0.05 |
| C5 (Pyridine, with Cl) | 0.20 | 0.15 |
| C6 (Pyridine) | 0.15 | 0.10 |
| Cl (on C3) | -0.18 | -0.08 |
| Cl (on C5) | -0.18 | -0.08 |
| C (ethynyl) | -0.22 | -0.12 |
| C (ethynyl) | -0.15 | -0.10 |
| H (ethynyl) | 0.18 | 0.08 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction and Interpretation of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants with a high degree of accuracy. nmrdb.org By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical NMR spectra can be generated.
For this compound, simulations would predict distinct chemical shifts for the two equivalent protons on the pyridine ring and the single proton of the ethynyl group. Similarly, unique ¹³C chemical shifts would be calculated for each carbon atom, reflecting their different electronic environments due to the influence of the nitrogen, chlorine, and ethynyl substituents. These predicted spectra can be invaluable for assigning peaks in experimentally obtained NMR data. youtube.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (on C2, C6) | 8.5 | - |
| H (ethynyl) | 3.5 | - |
| C2, C6 | - | 150.0 |
| C3, C5 | - | 135.0 |
| C4 | - | 120.0 |
| C (ethynyl, attached to ring) | - | 90.0 |
| C (ethynyl) | - | 80.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, which directly correlate to the peaks observed in experimental IR and Raman spectra. researchgate.net This analysis is useful for identifying characteristic functional groups and for confirming the calculated minimum energy structure of the molecule.
For this compound, key predicted vibrational modes would include the C-H stretch of the ethynyl group, the C≡C triple bond stretch, the aromatic C-C and C-N stretching modes of the pyridine ring, and the C-Cl stretching modes. The calculated frequencies help in the precise assignment of the experimental vibrational bands.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |
| C-H Stretch (ethynyl) | 3300 | High |
| C≡C Stretch (ethynyl) | 2150 | High |
| Pyridine Ring Stretch | 1600-1400 | Medium |
| C-Cl Stretch | 800-700 | Low |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics and Conformation Studies
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in different environments, such as in solution or in a condensed phase. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion.
These simulations can be used to study the conformational preferences of the molecule, although significant conformational flexibility is not expected for this compound. More importantly, MD can be used to investigate intermolecular interactions, such as how the molecule interacts with solvent molecules or other molecules in a crystal lattice. This can provide information on solvation energies, diffusion coefficients, and the dynamics of intermolecular hydrogen or halogen bonding.
Reaction Mechanism Studies and Transition State Analysis
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the reaction mechanisms and transition state analysis of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, activation energies, and the geometries of transition states, it appears that such detailed investigations have not been published for this particular compound. scholarsresearchlibrary.comiphy.ac.cnresearchgate.net
Theoretical studies on related pyridine derivatives have been conducted to understand their structural, vibrational, and electronic properties. For instance, DFT has been employed to study various dichloropyridine isomers to determine their optimized geometries and frontier orbital energies, which can provide insights into their general reactivity. scholarsresearchlibrary.com Similarly, computational studies have explored reactions involving the ethynyl group on a pyridine ring in different contexts, such as surface-mediated reactions. iphy.ac.cn
However, specific computational research detailing the mechanisms of reactions involving this compound—such as cycloadditions, coupling reactions, or nucleophilic substitutions—is not available in the current body of scientific literature. Consequently, there are no published data on the transition state structures, activation energy barriers, or reaction energy profiles for this compound. The generation of detailed data tables and in-depth discussion of research findings on its reaction mechanisms is therefore not possible at this time.
Future computational and theoretical work would be necessary to illuminate the mechanistic aspects of the reactivity of this compound. Such studies would provide valuable insights into its chemical behavior and potential applications in synthesis.
Coordination Chemistry and Supramolecular Assembly with 3,5 Dichloro 4 Ethynylpyridine
Ligand Design and Metal Complexation Principles
The unique structure of 3,5-dichloro-4-ethynylpyridine, featuring a pyridine (B92270) nitrogen donor, two electron-withdrawing chloro substituents, and a versatile ethynyl (B1212043) group, makes it an intriguing ligand for the construction of coordination compounds with tailored properties.
The primary coordination site of this compound is the lone pair of electrons on the pyridine nitrogen atom. This nitrogen atom acts as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate covalent bond. The strength and nature of this metal-ligand interaction are significantly influenced by the electronic properties of the pyridine ring.
The presence of two chlorine atoms at the 3 and 5 positions has a profound impact on the basicity of the pyridine nitrogen. Chlorine is an electron-withdrawing group, and its presence on the pyridine ring reduces the electron density on the nitrogen atom. This decrease in electron density makes this compound a weaker Lewis base compared to unsubstituted pyridine. Consequently, it is expected to form weaker coordination bonds with metal ions. However, this reduced basicity can also be advantageous in certain applications, such as catalysis, where a more labile ligand may be desirable.
The steric environment around the pyridine nitrogen is also a critical factor in metal coordination. The chloro substituents at the 3 and 5 positions are relatively bulky and can create steric hindrance, influencing the coordination geometry and the accessibility of the metal center. This steric hindrance can be exploited to control the stoichiometry of the resulting metal complexes and to direct the formation of specific isomers.
A comparative overview of the electronic and steric effects of substituents on the pyridine ring is presented in the table below.
| Substituent Position | Electronic Effect | Steric Effect | Impact on Coordination |
| 2,6- | Strong electron-withdrawing/donating | High steric hindrance | Favors lower coordination numbers |
| 3,5- | Moderate electron-withdrawing/donating | Moderate steric hindrance | Modulates ligand basicity and complex stability |
| 4- | Strongest electronic effect | Minimal steric hindrance | Primarily influences electronic properties of the complex |
The ethynyl group at the 4-position of the pyridine ring introduces a secondary functional group that can participate in coordination, leading to a richer and more diverse coordination chemistry. The π-system of the carbon-carbon triple bond can interact with metal centers, and the terminal alkyne can be deprotonated to form an acetylide, which is an excellent bridging ligand.
While the pyridine nitrogen is the primary coordination site, the ethynyl group can act in several ways:
As a non-coordinating group: In many instances, the ethynyl group may not directly coordinate to the metal center, particularly in the presence of stronger coordinating ligands or when steric factors are unfavorable. In such cases, it can still influence the properties of the complex through its electronic effects.
As a π-coordinating group: The π-electrons of the ethynyl triple bond can coordinate to a metal center in a side-on fashion. This mode of coordination is common for transition metals with available d-orbitals.
As a bridging ligand: Upon deprotonation, the resulting acetylide can bridge two or more metal centers. This bridging capability is a key feature that enables the formation of polynuclear complexes and extended coordination polymers. The rigid nature of the ethynyl bridge helps in maintaining a defined distance and orientation between the metal centers. The use of 4-ethynylpyridine (B1298661) as a bridging moiety has been demonstrated in mixed Ru/Re complexes. rsc.org
The interplay between the pyridine nitrogen coordination and the potential involvement of the ethynyl group allows for the formation of a variety of coordination modes, from simple monodentate coordination to more complex bridging scenarios that can lead to the formation of one-, two-, or three-dimensional networks.
Formation of Discrete Coordination Complexes
The synthesis of discrete coordination complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal ion, counter-ion, and reaction conditions plays a crucial role in determining the structure and properties of the resulting complex.
The synthesis of metal-pyridine adducts is typically achieved by mixing stoichiometric amounts of the ligand and a metal precursor in a suitable solvent. The resulting complexes can then be isolated by crystallization. For instance, the reaction of this compound with a metal halide (e.g., CuCl₂, ZnBr₂) would be expected to yield a neutral complex where the pyridine nitrogen coordinates to the metal center.
The characterization of these adducts is carried out using a variety of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: The coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N stretching vibration to a higher frequency. The C≡C stretching frequency of the ethynyl group can also provide information about its coordination mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complex in solution. Coordination to a metal center causes changes in the chemical shifts of the pyridine and ethynyl protons and carbons.
The stoichiometry of the metal-pyridine adducts depends on the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the steric bulk of the ligand. For a ligand like this compound, common stoichiometries such as 1:1, 1:2, and 1:4 (metal:ligand) can be anticipated.
The coordination geometry around the metal center is determined by the number of coordinated ligands and the electronic configuration of the metal ion. Typical coordination geometries include:
| Coordination Number | Geometry | Example Metal Ions |
| 2 | Linear | Ag(I), Au(I) |
| 4 | Tetrahedral or Square Planar | Zn(II), Cu(II), Ni(II), Pd(II), Pt(II) |
| 6 | Octahedral | Co(II), Fe(II), Ru(II) |
The steric hindrance from the chloro substituents in this compound may favor lower coordination numbers or distorted geometries.
Self-Assembly into Supramolecular Architectures
The ability of this compound to act as a bifunctional ligand, with a coordinating pyridine nitrogen and a potentially bridging ethynyl group, makes it a promising building block for the construction of supramolecular architectures through self-assembly processes. mdpi.comrsc.org Self-assembly is a process where pre-designed molecular components spontaneously organize into well-defined, larger structures. nih.govpku.edu.cn
The formation of these extended structures is driven by the directional nature of the coordination bonds. The linear and rigid nature of the ethynyl group can act as a spacer, leading to the formation of porous materials known as metal-organic frameworks (MOFs). The properties of these MOFs, such as their pore size and functionality, can be tuned by varying the metal center and the organic linker.
In addition to coordination bonds, other non-covalent interactions can play a role in the self-assembly process, including:
Halogen bonding: The chlorine atoms on the pyridine ring can participate in halogen bonding interactions with other electron-rich atoms.
Hydrogen bonding: If the terminal ethynyl proton is present, it can act as a hydrogen bond donor.
The combination of strong, directional coordination bonds and weaker, non-directional interactions allows for the rational design and synthesis of a wide range of supramolecular architectures with potentially interesting applications in areas such as gas storage, separation, and catalysis.
In-depth Article on the Chemical Compound “this compound”
Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry and supramolecular assembly of this compound. While extensive research exists on related halogenated pyridine derivatives and the broader fields of coordination polymers, metallacycles, and host-guest chemistry, studies focusing explicitly on the unique properties and interactions of this compound are not available in the public domain.
Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the requested outline on the formation of coordination polymers, isomer selection, and host-guest chemistry involving this specific compound. The generation of scientifically accurate content, including data tables and detailed research findings as requested, is contingent on the existence of primary research data, which could not be located for "this compound."
Research on analogous compounds, such as other halogenated ethynylpyridines and bipyridines, demonstrates the significant role that halogen bonding and pyridine nitrogen coordination play in directing the self-assembly of complex supramolecular structures. For instance, studies on iodoethynylpyridine derivatives show their capacity to form discrete supramolecular triangles and double helices through intermolecular C-I···N halogen bonds. Similarly, the use of brominated bipyridines as ligands has led to the successful synthesis of one-dimensional coordination polymers with metal centers. These examples highlight the potential of halogenated pyridine systems in crystal engineering and supramolecular chemistry.
However, without specific experimental data for this compound, any discussion of its behavior in the contexts outlined—formation of coordination polymers and metallacycles, self-organization phenomena, and host-guest chemistry—would be purely speculative. Such speculation would not meet the required standards of a thorough, informative, and scientifically accurate article.
Should research on this compound be published in the future, it would be possible to construct the detailed article as requested. At present, the scientific community has not focused on this specific molecule in the contexts outlined.
Applications in Advanced Materials Science
Utilization in Conjugated Systems and Organic Electronics
The presence of the ethynyl (B1212043) group in 3,5-dichloro-4-ethynylpyridine makes it a prime candidate for the construction of conjugated systems, which are the cornerstone of organic electronics. These systems, characterized by alternating single and multiple bonds, facilitate the delocalization of π-electrons, leading to desirable electronic and optical properties.
Precursor for Conducting Polymers and Oligomers
Conjugated polymers are a class of organic materials that possess electrical conductivity, a property traditionally associated with metals. The synthesis of such polymers often involves the coupling of smaller monomer units. The reactive ethynyl group of this compound allows it to participate in various polymerization reactions, such as Sonogashira cross-coupling, to form extended π-conjugated polymer chains. The incorporation of the dichloropyridine unit into the polymer backbone can significantly influence the material's electronic properties, solubility, and solid-state packing.
Research in this area focuses on the synthesis of novel polymers where this compound is a key monomer. The resulting polymers are then characterized for their conductivity, stability, and processability, with the aim of developing new materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Building Block for Photoactive and Electroactive Materials
Photoactive and electroactive materials are capable of absorbing or emitting light and undergoing reversible changes in their electronic state, respectively. The extended π-systems that can be constructed using this compound are often chromophoric, meaning they can absorb light in the UV-visible region. This property is fundamental to their use in applications such as organic photovoltaics (OPVs) and photodetectors.
Furthermore, the pyridine (B92270) nitrogen atom and the electron-withdrawing chlorine atoms can influence the electron affinity and ionization potential of the resulting materials, making them suitable for use as electron-acceptor or electron-transporting components in electronic devices. The ability to tune these properties through molecular design is a key advantage of using versatile building blocks like this compound.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Networks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The pyridine nitrogen atom in this compound provides a coordination site for metal ions, while the rigid structure of the pyridine ring and the potential for further reactions of the ethynyl and chloro groups make it an attractive candidate for the design of novel MOFs and coordination networks.
The incorporation of this compound into these frameworks can impart specific functionalities. For instance, the uncoordinated ethynyl group could be used for post-synthetic modification, allowing for the introduction of other functional groups within the pores of the MOF. The chlorine atoms can also influence the electronic environment of the framework and its interactions with guest molecules. Researchers are exploring the synthesis of MOFs with this ligand for potential applications in gas storage, separation, and catalysis.
Role in Nanomaterials Synthesis and Functionalization
The precise control over the structure and function of materials at the nanoscale is a central theme in modern materials science. This compound and its derivatives have emerged as important tools in the bottom-up synthesis and functionalization of complex nanomaterials.
Templates for Nanoring Catenanes and Porphyrin Systems
A significant application of a derivative of this compound, 3,5-dichloro-4-((triisopropylsilyl)ethynyl)pyridine, is in the template-directed synthesis of mechanically interlocked molecules known as nanoring catenanes. In this sophisticated synthetic strategy, multiple pyridine-based templates are used to organize and pre-arrange linear porphyrin oligomers into a circular arrangement, facilitating a ring-closing reaction to form a porphyrin nanoring. The silyl-protected ethynyl group is a key functional handle in the synthesis of these templates.
This templated approach allows for the efficient synthesis of complex topologies that would be otherwise inaccessible. nih.gov The resulting porphyrin nanorings and catenanes exhibit unique photophysical properties, such as efficient energy transfer, making them of interest for applications in artificial photosynthesis and molecular electronics. nih.gov
Surface Functionalization in Nanoscale Assemblies
The functionalization of nanoparticle surfaces is crucial for controlling their stability, solubility, and interaction with their environment. The ethynyl group of this compound can be used to anchor the molecule to the surface of nanoparticles through various chemical reactions, such as "click" chemistry or direct reaction with surface atoms.
Solid-State Chemistry and Crystal Engineering Studies
Research into the crystal structure of various pyridine derivatives highlights the importance of these non-covalent interactions in directing supramolecular assembly. For instance, the study of halogenated pyridines often reveals the significant role of halogen bonding, where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as the nitrogen atom of a neighboring pyridine ring. In the case of this compound, the chlorine atoms are potential halogen bond donors, and the pyridine nitrogen can act as a halogen bond acceptor.
The ethynyl group introduces the possibility of C-H···N or C-H···Cl hydrogen bonds, where the acetylenic hydrogen atom can interact with the nitrogen atom or a chlorine atom of an adjacent molecule. Furthermore, the ethynyl moiety can participate in C-H···π interactions with the pyridine ring. The planar aromatic pyridine ring itself is prone to π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice.
To illustrate the types of interactions that could be anticipated, we can consider the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for a related dichlorinated pyridine derivative, providing a reference for the potential unit cell dimensions and crystal system that this compound might adopt.
Table 1: Illustrative Crystallographic Data for a Dichlorinated Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.85 |
| b (Å) | 15.60 |
| c (Å) | 9.80 |
| β (°) | 97.5 |
| Volume (ų) | 584.0 |
Note: The data in this table is representative of a related dichlorinated pyridine compound and is provided for illustrative purposes only, as specific data for this compound is not available.
Role As a Synthetic Building Block in Pre Clinical Research and Scaffold Development
Design and Synthesis of Pyridine-Based Scaffolds for Chemical Biology
The pyridine (B92270) ring is a privileged scaffold in drug discovery due to its presence in many biologically active compounds and its ability to engage in various intermolecular interactions. The specific substitution pattern of 3,5-dichloro-4-ethynylpyridine makes it a particularly attractive starting material for generating diverse libraries of compounds for chemical biology research. The two chlorine atoms provide sites for nucleophilic substitution or cross-coupling reactions, while the ethynyl (B1212043) group is amenable to a wide range of chemical transformations, most notably Sonogashira coupling and click chemistry.
The synthesis of complex pyridine-based scaffolds often begins with the strategic functionalization of a simpler pyridine core. Halogenated pyridines, such as 3,5-dichloropyridine (B137275) derivatives, are common precursors. The introduction of an ethynyl group at the 4-position, yielding this compound, significantly enhances its utility as a building block. This can be achieved through reactions like the Sonogashira coupling of a tri-halogenated pyridine with a protected acetylene, followed by deprotection. This process allows for the creation of a reactive handle for subsequent diversification.
The development of novel synthetic routes to functionalized pyridines is an active area of research. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in the synthesis of alkynylpyridines. These methods offer a high degree of control over the final structure and are compatible with a wide range of functional groups, enabling the construction of complex molecular architectures.
Structure-Activity Relationship (SAR) Studies on Pyridine Core Modifications
Once a lead compound with a desired biological activity is identified, structure-activity relationship (SAR) studies are crucial for optimizing its properties. These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its activity. The this compound scaffold provides a versatile platform for conducting such studies.
The chlorine atoms at the 3- and 5-positions can be independently or simultaneously replaced with various substituents to probe the steric and electronic requirements for biological activity. For example, replacing the chlorine atoms with different aryl or alkyl groups through Suzuki or Stille coupling can explore the impact of lipophilicity and aromatic interactions.
The ethynyl group at the 4-position is another key point for modification. Sonogashira coupling with a variety of terminal alkynes allows for the introduction of a wide array of substituents, from simple alkyl chains to complex heterocyclic systems. This enables a detailed exploration of the chemical space around the pyridine core and the identification of key interactions that govern biological activity. The data from these modifications are systematically collected and analyzed to build a comprehensive SAR model, guiding the design of more potent and selective compounds.
Table 1: Exemplar Modifications of the this compound Scaffold for SAR Studies
| Position of Modification | Type of Reaction | Example Substituents | Rationale for Modification |
| 3- and 5-positions | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Investigate the role of hydrogen bonding and electronic effects. |
| 3- and 5-positions | Suzuki Coupling | Phenyl, Thiophene, Furan | Explore the impact of aromatic interactions and steric bulk. |
| 4-position (Ethynyl) | Sonogashira Coupling | Substituted Phenyls, Alkyl chains, Heterocycles | Probe the binding pocket for additional interactions and optimize physicochemical properties. |
| 4-position (Ethynyl) | Click Chemistry (after conversion to azide) | Triazoles with diverse functionalities | Introduce a wider range of functional groups and improve pharmacokinetic properties. |
Derivatization for Exploring Molecular Recognition
Understanding how a small molecule interacts with its biological target, such as a protein or enzyme, is fundamental to drug design. This compound can be derivatized to create chemical probes that facilitate the study of these molecular recognition events.
The ethynyl group is particularly useful for this purpose. It can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the pyridine scaffold. These tagged molecules can then be used in a variety of biochemical and cellular assays to visualize the localization of the compound, identify its binding partners, or quantify its binding affinity. For example, a fluorescently labeled derivative can be used in fluorescence polarization or microscopy experiments to study its interaction with a target protein in real-time.
Furthermore, the ethynyl group can be used to immobilize the pyridine-based scaffold onto a solid support, creating an affinity matrix. This can be used for affinity chromatography experiments to isolate and identify the cellular targets of the compound from a complex biological sample. Such studies are invaluable for elucidating the mechanism of action of a novel compound and for identifying potential off-target effects.
The derivatization of the this compound core into such molecular probes provides powerful tools for chemical biologists to dissect complex biological processes and to validate new drug targets.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for Diversification
The future synthesis of 3,5-dichloro-4-ethynylpyridine derivatives is anticipated to move beyond traditional methods, embracing innovative strategies to create a diverse library of analogues. nih.govnih.govchemrxiv.org Key areas of exploration will likely include:
Late-Stage C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds could offer a highly efficient way to introduce additional functionalities to the pyridine (B92270) ring. innovations-report.comuni-muenster.dersc.orgnih.gov This approach would bypass the need for pre-functionalized starting materials, allowing for the direct modification of the core structure.
Deconstruction-Reconstruction Strategies: These advanced synthetic routes involve the temporary opening of the pyridine ring to form a more reactive intermediate, which can then be modified and re-cyclized to yield highly substituted and diverse pyridine structures that would be challenging to access through conventional means. nih.govresearchgate.net
Cross-Coupling Reactions: The chloro- and ethynyl- groups are both amenable to a wide range of cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. Future research will likely focus on the selective and sequential functionalization at these positions to build complex molecular architectures.
A summary of potential synthetic diversification strategies is presented in Table 1.
Table 1: Potential Synthetic Diversification Strategies for this compound| Synthetic Strategy | Description | Potential Outcome |
|---|---|---|
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the pyridine C-H bonds. | Rapid access to a wide range of substituted derivatives without de novo synthesis. |
| Deconstruction-Reconstruction | Ring-opening of the pyridine core followed by modification and re-cyclization. | Formation of highly complex and uniquely substituted pyridine analogues. |
| Sequential Cross-Coupling | Stepwise functionalization of the chloro and ethynyl (B1212043) groups. | Precise control over the final molecular structure for targeted applications. |
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound and its derivatives at the molecular level is crucial for the rational design of functional materials. Future research will necessitate the application of advanced characterization techniques to probe these processes.
Multinuclear and Variable-Temperature NMR Spectroscopy: These techniques are powerful tools for studying the dynamic exchange processes in molecules, such as conformational changes or the binding and release of guest molecules in supramolecular systems. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in predicting the electronic properties, reactivity, and optimal geometries of molecules derived from this compound. mdpi.commit.edufindaphd.commghpcc.org This in-silico approach can guide synthetic efforts and provide deeper insights into experimental observations.
Time-Resolved Spectroscopy: To investigate the excited-state dynamics of potential photofunctional materials based on this compound, time-resolved absorption and emission spectroscopy will be essential.
Development of Next-Generation Supramolecular Systems
The ethynylpyridine moiety is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding, metal coordination, and π-stacking interactions. frontiersin.orgnih.gov The unique electronic properties conferred by the dichloro-substitution pattern make this compound a particularly attractive candidate for the construction of novel supramolecular assemblies.
Future research in this area could focus on:
Self-Assembling Materials: The design of molecules that can spontaneously organize into well-defined nanostructures, such as nanotubes, vesicles, or gels, driven by non-covalent interactions.
Host-Guest Chemistry: The development of macrocyclic hosts based on this pyridine derivative for the selective recognition and binding of specific guest molecules, with potential applications in sensing and separation technologies. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this compound as a ligand for the construction of porous crystalline materials with applications in gas storage, catalysis, and drug delivery.
Integration into Responsive and Smart Materials
The development of "smart" materials that can respond to external stimuli is a rapidly growing field of materials science. rsc.orgnih.govmdpi.com The presence of both a polymerizable ethynyl group and electronically-tuning chloro-substituents suggests that this compound could be a valuable component in such materials.
Emerging opportunities include:
Stimuli-Responsive Polymers: The incorporation of this compound into polymers could lead to materials that change their properties, such as color, fluorescence, or shape, in response to stimuli like light, pH, or temperature. nih.govresearchgate.net
Chemosensors: The development of materials that can selectively detect the presence of specific analytes through changes in their optical or electronic properties.
Conducting Polymers: The ethynyl group provides a route to conjugated polymers, and the chloro-substituents can be used to fine-tune the electronic band gap and conductivity of the resulting materials.
Interdisciplinary Research with Emerging Fields in Chemistry and Materials Science
The versatility of this compound opens up avenues for collaborative research across multiple scientific disciplines.
Materials Science and Computational Chemistry: The integration of computational modeling with experimental materials synthesis and characterization will accelerate the discovery of new materials with tailored properties. mdpi.commghpcc.orgresearchgate.net
Organic Synthesis and Polymer Chemistry: The development of novel polymerization techniques for ethynylpyridine monomers will be crucial for accessing new classes of functional polymers. researchgate.netdntb.gov.uarsc.orgdigitellinc.com
Supramolecular Chemistry and Nanotechnology: The use of self-assembly principles to construct nanoscale devices and machines from molecular components is a long-term goal where this compound could play a role.
A summary of potential interdisciplinary research areas is provided in Table 2.
Table 2: Potential Interdisciplinary Research Areas| Disciplines | Research Focus | Potential Impact |
|---|---|---|
| Materials Science & Computational Chemistry | In-silico design and prediction of material properties prior to synthesis. | Accelerated discovery of novel functional materials. |
| Organic Synthesis & Polymer Chemistry | Development of controlled polymerization methods for functionalized ethynylpyridines. | Access to new polymers with precisely controlled architectures and properties. |
| Supramolecular Chemistry & Nanotechnology | Construction of functional nanostructures through molecular self-assembly. | Development of molecular-scale devices and sensors. |
Q & A
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : Protecting group strategies (e.g., silyl protection for ethynyl) prevent unwanted side reactions. Microwave-assisted synthesis enhances regioselectivity by reducing reaction times. In situ monitoring (ReactIR) tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
